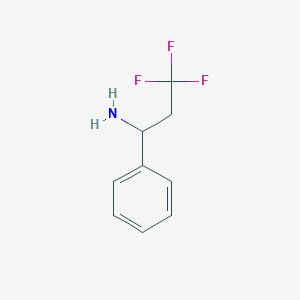

3,3,3-Trifluoro-1-phenylpropan-1-amine

Beschreibung

The exact mass of the compound 3,3,3-Trifluoro-1-phenylpropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,3-Trifluoro-1-phenylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoro-1-phenylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXAXKUJGFVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591510 | |

| Record name | 3,3,3-Trifluoro-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942996-06-7 | |

| Record name | α-(2,2,2-Trifluoroethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942996-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3,3,3-Trifluoro-1-phenylpropan-1-amine

An In-Depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-1-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoro-1-phenylpropan-1-amine is a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable building block, with a focus on methodologies that offer high yields and stereochemical control. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a comparative analysis of the different approaches to inform rational synthesis design.

Introduction: The Significance of Trifluoromethylated Amines

The unique properties imparted by the trifluoromethyl (CF₃) group have made it a privileged moiety in modern drug discovery.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Specifically, α-trifluoromethyl amines are recognized for their ability to serve as non-basic amide bond surrogates and for improving metabolic stability.[1] 3,3,3-Trifluoro-1-phenylpropan-1-amine, with its chiral center adjacent to both a phenyl and a trifluoromethyl group, represents a key scaffold for the development of novel therapeutics, including potent enzyme inhibitors and central nervous system agents.[2] The stereochemistry of this amine is often critical for its biological activity, necessitating the development of efficient enantioselective synthetic methods.[2]

Strategic Approaches to Synthesis

The synthesis of 3,3,3-trifluoro-1-phenylpropan-1-amine can be broadly categorized into two main strategies:

-

Reductive Amination of a Prochiral Ketone: This is a convergent and widely used approach starting from the readily available 3,3,3-trifluoro-1-phenylpropan-1-one.[3][4] The key challenge in this strategy lies in achieving high enantioselectivity during the reduction of the intermediate imine or the direct reductive amination of the ketone.

-

Asymmetric Methodologies: These routes aim to establish the chiral center with high enantiomeric excess (ee) through the use of chiral catalysts, reagents, or biocatalysts. These methods offer a more direct path to enantiopure products.[1][5]

Below is a logical workflow illustrating the general synthetic pathways.

Caption: General workflow for the .

Reductive Amination of 3,3,3-Trifluoro-1-phenylpropan-1-one

Reductive amination is a robust and scalable method for the synthesis of amines.[6] The process typically involves the reaction of a ketone with an amine source to form an imine intermediate, which is then reduced to the corresponding amine.

Reaction Mechanism

The reaction proceeds in two key steps:

-

Imine Formation: The carbonyl group of 3,3,3-trifluoro-1-phenylpropan-1-one reacts with an ammonia equivalent (e.g., ammonia, ammonium acetate) to form a hemiaminal, which then dehydrates to yield the corresponding imine.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Racemic Synthesis

This protocol describes a general procedure for the synthesis of racemic 3,3,3-trifluoro-1-phenylpropan-1-amine.

Materials:

-

3,3,3-Trifluoro-1-phenylpropan-1-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,3,3-trifluoro-1-phenylpropan-1-one (1.0 equiv) in methanol, add ammonium acetate (10 equiv).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,3,3-trifluoro-1-phenylpropan-1-amine.

Asymmetric Synthesis Strategies

Achieving high enantioselectivity is paramount for the application of 3,3,3-trifluoro-1-phenylpropan-1-amine in drug development. Several asymmetric strategies have been developed to this end.

Catalytic Asymmetric Hydrogenation of Imines

The catalytic asymmetric reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing chiral α-trifluoromethyl amines.[2] This method relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver a hydride to the imine.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of the metal (e.g., Iridium, Rhodium, Ruthenium) and the chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, directing the approach of the imine and the hydride source.

-

Protecting Group: The nature of the substituent on the imine nitrogen can influence the stereochemical outcome. Bulky or coordinating groups can enhance the facial selectivity of the reduction.

-

Reaction Conditions: Temperature, pressure, and solvent can all impact the enantioselectivity and yield of the reaction. Optimization of these parameters is often necessary for a given substrate and catalyst system.

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / Chiral Spiro-Ligand | N-aryl trifluoromethyl ketimine | >95 | >99 | [1] |

| RuCl₂(diphosphine)(diamine) | Trifluoromethyl ketimine | High | up to 99 | [2] |

| Rh(I) / Chiral Diene | N-benzyl trifluoromethyl ketimine | 85-95 | 90-98 | [2] |

Table 1: Comparison of Catalytic Systems for Asymmetric Imine Hydrogenation.

Biocatalytic Approaches

Enzymes, particularly transaminases and imine reductases, offer a green and highly selective alternative for the synthesis of chiral amines.[7] These biocatalytic methods often proceed with excellent enantioselectivity under mild reaction conditions.

Transaminase-Mediated Asymmetric Synthesis: Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor. By using a prochiral ketone like 3,3,3-trifluoro-1-phenylpropan-1-one, a chiral amine can be produced with high optical purity.[7]

Caption: Transaminase-catalyzed synthesis of chiral trifluoromethylated amine.

Advantages of Biocatalysis:

-

High Enantioselectivity: Enzymes often exhibit exquisite stereocontrol, leading to products with very high enantiomeric excess.[7]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.

-

Environmental Sustainability: The use of enzymes reduces the need for heavy metal catalysts and harsh reagents.

Conclusion

The synthesis of 3,3,3-trifluoro-1-phenylpropan-1-amine is a well-explored area with multiple viable synthetic routes. For large-scale production of the racemic material, reductive amination of the corresponding ketone is a cost-effective and high-yielding approach. However, for applications in drug development where stereochemical purity is critical, asymmetric methodologies are indispensable. Catalytic asymmetric hydrogenation of the intermediate imine offers a powerful and versatile strategy, with a wide range of catalyst systems available to achieve high enantioselectivity. Furthermore, the emergence of biocatalytic methods, particularly using transaminases, provides a highly selective and environmentally benign alternative for the synthesis of enantiopure 3,3,3-trifluoro-1-phenylpropan-1-amine. The choice of the optimal synthetic route will depend on factors such as the desired scale, required enantiopurity, and available resources.

References

-

Wang, Y., et al. (2013). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC, NIH. [Link]

-

Ni, C., et al. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. ResearchGate. [Link]

-

White, J. A., et al. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

-

Kalow, J. A., et al. (2012). In situ generation of amine-HF reagents from benzoyl fluoride and a non-nucleophilic alcohol in the presence of a Lewis base catalyst enables the hydrofluorination of aziridines to provide β-fluoroamines. The Journal of Organic Chemistry, 77(9), 4177–4183. [Link]

-

Fustero, S., et al. (2011). Recent Advances in the Synthesis of Fluorinated Amines. Chemical Reviews, 111(11), 6984–7034. [Link]

-

Arnold, F. H., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(5), 2106–2112. [Link]

-

Gotor-Fernández, V., et al. (2018). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Advanced Synthesis & Catalysis, 360(15), 2844-2849. [Link]

-

Magnier, E., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 291-300. [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoro-1-phenylpropan-1-one. PubChem. Retrieved from [Link]

-

Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Synple Chem. Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3,3-Trifluoro-1-phenylpropan-1-one | C9H7F3O | CID 9834155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3 – 3 – 3-Trifluoro-1-phenylpropan-1-one – Biotuva Life Sciences [biotuva.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Available Synple Chem Reagent Cartridges [synplechem.com]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

A Strategic Guide to the Preliminary Biological Screening of 3,3,3-Trifluoro-1-phenylpropan-1-amine

This document provides a comprehensive technical framework for the initial biological evaluation of the novel compound, 3,3,3-Trifluoro-1-phenylpropan-1-amine. Designed for researchers, scientists, and drug development professionals, this guide delineates a strategic, multi-tiered screening cascade. The experimental design prioritizes a logical progression from broad, high-throughput in vitro assays to more targeted investigations, ensuring a thorough preliminary assessment of the compound's biological potential while maintaining scientific integrity.

Introduction: The Rationale for Screening 3,3,3-Trifluoro-1-phenylpropan-1-amine

The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern drug discovery. The trifluoromethyl group (CF3), in particular, is prized for its ability to significantly alter a molecule's physicochemical and pharmacological properties.[1][2] The introduction of a CF3 group can enhance metabolic stability, increase membrane permeability, and improve binding affinity to biological targets.[3] These enhancements are attributed to the high electronegativity of fluorine and the unique electronic effects of the CF3 moiety.

3,3,3-Trifluoro-1-phenylpropan-1-amine, a chiral trifluoromethylated amine, presents a compelling scaffold for biological investigation.[4] The presence of the phenyl group and the amine functionality suggests potential interactions with a wide range of biological targets, including receptors, enzymes, and ion channels. This guide outlines a systematic approach to unraveling the potential bioactivity of this compound, beginning with fundamental assessments of cytotoxicity and antimicrobial effects.

The Screening Cascade: A Phased Approach

A tiered approach to preliminary screening is essential for efficient and cost-effective drug discovery. This strategy allows for early identification of compounds with undesirable properties, such as high toxicity, and prioritizes promising candidates for further investigation. The proposed screening cascade for 3,3,3-Trifluoro-1-phenylpropan-1-amine is illustrated below.

Caption: A multi-phase workflow for the preliminary biological screening of novel compounds.

Phase 1: Foundational In Vitro Screening

The initial phase of screening focuses on establishing a baseline understanding of the compound's interaction with biological systems. These assays are typically high-throughput and provide critical data on general toxicity and broad-spectrum bioactivity.[5][6]

General Cytotoxicity Assessment

Cytotoxicity is a critical initial endpoint in drug discovery, as it provides a measure of a compound's potential to cause cell damage or death.[7][8] A compound with high general cytotoxicity is often deprioritized unless it is being investigated as a potential anticancer agent.

3.1.1. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3,3,3-Trifluoro-1-phenylpropan-1-amine stock solution (in DMSO)

-

Human cell lines (e.g., HEK293 for normal cells, HeLa for cancer cells)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3,3,3-Trifluoro-1-phenylpropan-1-amine in culture medium. Add the dilutions to the wells and incubate for 24-72 hours. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits 50% of cell viability, should be determined.

| Parameter | Description |

| Cell Line | The specific cell line used for the assay. |

| Incubation Time | The duration of compound exposure. |

| IC50 (µM) | The concentration of the compound that causes 50% inhibition of cell viability. |

Antimicrobial Susceptibility Testing

The structural motifs within 3,3,3-Trifluoro-1-phenylpropan-1-amine warrant an investigation into its potential antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

3.2.1. Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

3,3,3-Trifluoro-1-phenylpropan-1-amine stock solution (in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Data Presentation: The results should be presented in a clear, tabular format.

| Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | |

| Escherichia coli | Negative | |

| Pseudomonas aeruginosa | Negative | |

| Candida albicans | N/A (Fungus) |

Phase 2: Hit Prioritization and Mechanistic Exploration

Based on the outcomes of Phase 1, promising "hits" can be further investigated. If the compound exhibits low cytotoxicity, it may be a candidate for indications where cell viability is crucial. Conversely, if it demonstrates selective cytotoxicity against cancer cell lines, it warrants further exploration as a potential anti-cancer agent.

Caption: Decision-making flowchart based on initial in vitro screening results.

Phase 3: Preliminary In Vivo Toxicity Assessment

Should in vitro studies yield a compound with a promising efficacy and safety profile, a preliminary in vivo toxicity study is the next logical step.[10] These studies provide a more comprehensive understanding of a compound's effects in a whole organism.[11]

Acute Toxicity Study

An acute toxicity study aims to determine the potential adverse effects of a single dose of the substance.[12][13] This is often a dose-escalation study to determine the maximum tolerated dose (MTD).

5.1.1. Experimental Protocol: Acute Toxicity in Rodents

Animal Model:

-

Male and female mice or rats (e.g., Swiss albino or Wistar).

Procedure:

-

Dose Formulation: Prepare various concentrations of 3,3,3-Trifluoro-1-phenylpropan-1-amine in a suitable vehicle.

-

Administration: Administer a single dose of the compound to different groups of animals via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data to Collect:

-

Mortality rates at different doses.

-

Clinical signs of toxicity (e.g., changes in behavior, appearance).

-

Body weight changes over time.

-

Gross pathological findings.

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary biological screening of 3,3,3-Trifluoro-1-phenylpropan-1-amine. The proposed phased approach ensures a systematic and resource-efficient evaluation of its potential as a therapeutic agent. The results from this initial cascade will be instrumental in guiding subsequent, more focused investigations into its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. The unique structural features of trifluoromethylated amines suggest that such compounds hold significant promise in the ongoing quest for novel and effective therapeutics.[14]

References

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI.

- In vitro Screening Systems.

- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- In vivo toxicology studies. Vivotecnia.

- 3,3,3-Trifluoro-1-phenylpropan-1-one. PubChem.

- Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.

- A review for cell-based screening methods in drug discovery. PMC - NIH.

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.

- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. NIH.

- Cytotoxicity assays. Sigma-Aldrich.

- In Vitro and in Vivo toxicity Determination for Drug Discovery.

- Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.

- Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- The Vital Role of Toxicity Studies in New Drug Development. WuXi AppTec.

- In Vivo Toxicity Study.

- 3,3,3-Trifluoropropene. PubChem.

- Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. PubMed.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Biological Assays: Innovations and Applic

- Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.

- The Crucial Role of preclinical toxicology studies in Drug Discovery. agenda.

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.

- Cytotoxicity Assays. Thermo Fisher Scientific - US.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- 1,1,1-Trifluoro-3-phenylpropan-2-amine. PubChem.

- 1,1,1-Trifluoro-3-phenyl-2-propanone 96 350-92-5. Sigma-Aldrich.

- 3-Aminobenzotrifluoride. ChemicalBook.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 11. hoeford.com [hoeford.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 3,3,3-Trifluoro-1-phenylpropan-1-amine in Asymmetric Synthesis: A Guide for Researchers

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral amines, serving as versatile building blocks, resolving agents, and precursors to catalysts, are central to this endeavor. Among these, 3,3,3-Trifluoro-1-phenylpropan-1-amine emerges as a molecule of significant interest. Its unique structural features—a stereogenic center benzylic to a phenyl group and vicinal to a trifluoromethyl group—endow it with distinct properties that can be strategically exploited in asymmetric synthesis. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the stereochemical outcome of reactions, offering a powerful tool for chemists to achieve high levels of selectivity.[1][2]

This technical guide provides an in-depth exploration of the applications of 3,3,3-Trifluoro-1-phenylpropan-1-amine in asymmetric synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic rationale behind its use as a chiral resolving agent, a chiral auxiliary, and a precursor for chiral ligands, providing detailed, field-proven protocols to empower researchers in their synthetic ventures.

I. The Art of Separation: Chiral Resolution of Racemic Acids

One of the most direct applications of enantiomerically pure 3,3,3-Trifluoro-1-phenylpropan-1-amine is as a resolving agent for racemic carboxylic acids. The principle lies in the formation of diastereomeric salts through acid-base reaction. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3] The choice of resolving agent is critical, and the unique structure of our target amine often leads to the formation of well-defined, crystalline salts, facilitating efficient separation.

The mechanism of chiral recognition during diastereomeric salt formation is a complex interplay of intermolecular interactions, including hydrogen bonding, ionic interactions, and steric hindrance. The phenyl and trifluoromethyl groups of the amine, along with the substituents on the carboxylic acid, dictate the packing of the diastereomeric salts in the crystal lattice, leading to the observed differences in solubility.[3]

Protocol: Resolution of Racemic Mandelic Acid using (R)-3,3,3-Trifluoro-1-phenylpropan-1-amine

This protocol details a representative procedure for the resolution of a racemic carboxylic acid.

Materials:

-

Racemic mandelic acid

-

(R)-3,3,3-Trifluoro-1-phenylpropan-1-amine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

-

Polarimeter

Procedure:

-

Diastereomeric Salt Formation:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of racemic mandelic acid in 20 mL of methanol.

-

In a separate flask, dissolve an equimolar amount of (R)-3,3,3-Trifluoro-1-phenylpropan-1-amine in 10 mL of methanol.

-

Slowly add the amine solution to the mandelic acid solution with stirring at room temperature.

-

Stir the resulting solution for 30 minutes.

-

-

Fractional Crystallization:

-

Slowly add diethyl ether to the methanolic solution until turbidity is observed.

-

Warm the mixture gently until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. This first crop of crystals will be enriched in one diastereomer.

-

-

Isolation of the Enantiomerically Enriched Acid:

-

Suspend the collected crystals in 50 mL of water and add 1 M HCl until the pH is approximately 1-2.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mandelic acid.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the recovered mandelic acid by chiral HPLC or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

-

Causality Behind Experimental Choices:

-

Solvent System: The choice of methanol and diethyl ether is crucial. Methanol is a good solvent for both the acid and the amine, allowing for the initial formation of the diastereomeric salts in solution. Diethyl ether acts as an anti-solvent, reducing the solubility of the salts and inducing crystallization. The slow addition and cooling rate are critical for the formation of well-defined crystals and achieving high diastereomeric purity.

-

Acidification and Extraction: The use of HCl is to protonate the carboxylate and liberate the free carboxylic acid from the diastereomeric salt. Subsequent extraction with an organic solvent separates the water-insoluble carboxylic acid from the water-soluble amine hydrochloride.

Table 1: Representative Data for Chiral Resolution of Racemic Acids with Chiral Amines

| Racemic Acid | Chiral Amine | Solvent System | Yield of Less Soluble Salt (%) | Enantiomeric Excess of Recovered Acid (%) |

| Mandelic Acid | (R)-1-Phenylethylamine | Ethanol | 40-45 | >95 |

| Ibuprofen | (S)-1-(1-Naphthyl)ethylamine | Isopropanol | 35-40 | >98 |

| 2-Chloromandelic Acid | (R)-1-Phenylethylamine | Methanol/Water | 42 | 96 |

Note: This table provides illustrative data from literature for similar resolutions to indicate typical outcomes. Actual results with 3,3,3-Trifluoro-1-phenylpropan-1-amine may vary and require optimization.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

II. Directing Stereochemistry: Application as a Chiral Auxiliary

A more sophisticated application of 3,3,3-Trifluoro-1-phenylpropan-1-amine is as a chiral auxiliary. In this strategy, the chiral amine is temporarily attached to a prochiral substrate to form a new chiral molecule. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can, in principle, be recovered.[4][]

The N-acyl derivative of 3,3,3-Trifluoro-1-phenylpropan-1-amine can be used in diastereoselective enolate reactions, such as aldol additions. The stereochemical outcome is dictated by the conformational bias imposed by the chiral auxiliary, which shields one face of the enolate from attack. The trifluoromethyl group plays a crucial role here; its steric bulk and strong electron-withdrawing nature can significantly influence the preferred conformation of the enolate and the transition state of the reaction, often leading to enhanced diastereoselectivity compared to non-fluorinated analogues.[6][7]

Protocol: Diastereoselective Aldol Reaction using an N-Acyl Derivative

This protocol outlines a general procedure for a diastereoselective aldol reaction.

Materials:

-

(R)-3,3,3-Trifluoro-1-phenylpropan-1-amine

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Titanium(IV) chloride (TiCl₄)

-

An aldehyde (e.g., isobutyraldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the N-Acyl Chiral Auxiliary:

-

In a flame-dried flask under an inert atmosphere, dissolve (R)-3,3,3-Trifluoro-1-phenylpropan-1-amine in anhydrous THF.

-

Cool the solution to 0 °C and add triethylamine (1.1 eq).

-

Slowly add propionyl chloride (1.05 eq) and stir the reaction at room temperature for 2 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to obtain the N-propionyl derivative. Purify by column chromatography if necessary.

-

-

Diastereoselective Aldol Reaction:

-

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF at -78 °C.

-

Slowly add the LDA solution to the amide solution and stir for 1 hour to form the lithium enolate.

-

Add TiCl₄ (1.1 eq) and stir for 30 minutes.

-

Add the aldehyde (1.2 eq) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

-

Analysis and Auxiliary Removal:

-

Determine the diastereomeric ratio of the aldol adduct by ¹H NMR or GC analysis.

-

The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) to afford the chiral β-hydroxy acid.

-

Causality Behind Experimental Choices:

-

Enolate Formation and Lewis Acid: LDA is a strong, non-nucleophilic base used to quantitatively form the lithium enolate. The addition of a Lewis acid like TiCl₄ forms a more rigid, chelated transition state, which enhances the facial selectivity of the enolate addition to the aldehyde, leading to higher diastereoselectivity.[6]

-

Influence of the CF₃ Group: The bulky and electron-withdrawing trifluoromethyl group is expected to favor a transition state that minimizes steric interactions, thus directing the approach of the aldehyde to one specific face of the enolate. This steric and electronic influence is key to achieving high levels of asymmetric induction.

Caption: Workflow for a diastereoselective aldol reaction using a chiral auxiliary.

III. Crafting Catalysts: A Precursor for Chiral Ligands

Enantiomerically pure 3,3,3-Trifluoro-1-phenylpropan-1-amine can also serve as a valuable starting material for the synthesis of chiral ligands for asymmetric catalysis. Schiff base (imine) ligands, formed by the condensation of the primary amine with a suitable aldehyde or ketone, are particularly common.[4][8][9] These ligands can then be complexed with various transition metals to generate chiral catalysts for a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The stereochemical outcome of the catalyzed reaction is determined by the chiral environment created by the ligand around the metal center. The phenyl and trifluoromethyl groups of the original amine play a critical role in defining the steric and electronic properties of the ligand, which in turn influences the enantioselectivity of the catalytic process.

Protocol: Synthesis of a Chiral Schiff Base Ligand and its Application in Asymmetric Reduction

This protocol describes the synthesis of a chiral Schiff base ligand and its use in a model asymmetric reduction.

Materials:

-

(R)-3,3,3-Trifluoro-1-phenylpropan-1-amine

-

Salicylaldehyde

-

Ethanol

-

Titanium(IV) isopropoxide

-

A prochiral ketone (e.g., acetophenone)

-

A reducing agent (e.g., borane dimethyl sulfide complex)

-

Anhydrous toluene

Procedure:

-

Schiff Base Ligand Synthesis:

-

In a round-bottom flask, dissolve (R)-3,3,3-Trifluoro-1-phenylpropan-1-amine (1.0 eq) and salicylaldehyde (1.0 eq) in ethanol.[8]

-

Add a catalytic amount of acetic acid and reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting Schiff base ligand can often be used without further purification.

-

-

In Situ Catalyst Formation and Asymmetric Reduction:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq) in anhydrous toluene.

-

Add titanium(IV) isopropoxide (0.1 eq) and stir at room temperature for 1 hour to form the chiral titanium catalyst.

-

Cool the mixture to -20 °C and add the prochiral ketone (1.0 eq).

-

Slowly add the borane dimethyl sulfide complex (1.2 eq) over 30 minutes.

-

Stir the reaction at -20 °C for 6 hours.

-

Quench the reaction by the slow addition of methanol.

-

Warm to room temperature and pour into 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

-

Analysis:

-

Purify the resulting chiral alcohol by column chromatography.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC.

-

Causality Behind Experimental Choices:

-

Ligand Synthesis: The condensation reaction to form the Schiff base is a straightforward and high-yielding process. The use of a catalytic amount of acid facilitates the dehydration step.[9]

-

Catalyst Formation and Reaction Conditions: The in situ formation of the titanium catalyst from the Schiff base ligand and a titanium alkoxide is a common and convenient method. The low temperature is crucial for achieving high enantioselectivity in the reduction reaction, as it enhances the energy difference between the diastereomeric transition states.

Table 2: Representative Enantioselective Reductions using Chiral Ligands

| Substrate | Chiral Ligand System | Reductant | Yield (%) | Enantiomeric Excess (%) |

| Acetophenone | (S)-CBS Catalyst | BH₃·SMe₂ | 95 | 97 |

| Propiophenone | RuCl₂n | H₂ | 98 | 96 |

| 1-Tetralone | Rh(I)-DIPAMP | H₂ | 100 | 95 |

Note: This table provides data for well-established catalytic systems to illustrate the potential performance. The performance of a catalyst derived from 3,3,3-Trifluoro-1-phenylpropan-1-amine would need to be experimentally determined.

Caption: Workflow for the synthesis of a chiral ligand and its use in asymmetric catalysis.

IV. Conclusion and Future Outlook

3,3,3-Trifluoro-1-phenylpropan-1-amine stands as a potent and versatile tool in the arsenal of the synthetic chemist. Its utility as a chiral resolving agent, a chiral auxiliary, and a precursor to chiral ligands has been demonstrated, with the trifluoromethyl group playing a pivotal role in dictating stereochemical outcomes. The protocols provided herein serve as a robust starting point for researchers to explore the full potential of this valuable molecule.

Future research will undoubtedly uncover new applications for this and related fluorinated chiral amines. The development of novel catalysts derived from these amines, as well as their application in a broader range of asymmetric transformations, holds significant promise. As our understanding of the subtle interplay of steric and electronic effects in stereocontrol deepens, so too will our ability to design and execute highly selective and efficient synthetic routes to the complex chiral molecules that shape our world.

V. References

-

Lu, S., & Deng, L. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 134(40), 16744-16747. [Link]

-

Lee, J. H., Kim, J. H., & Chang, J. S. (2012). Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine. Journal of Nanoscience and Nanotechnology, 12(10), 8086-8090. [Link]

-

Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-393. [Link]

-

Raman, N., Raja, Y. P., & Sakthivel, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. ChemistrySelect, 9(5), e202304031. [Link]

-

Vila, C., Muray, E., & Gotor-Fernández, V. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3845-3850. [Link]

-

Kumar, A., Singh, A. K., & Kumar, S. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1436-1440. [Link]

-

Kumar, A., & Amrutkar, S. M. (2016). Facile Protocols for the Configurational Assignment of Primary amines and Hydroxy Acids by NMR. Supporting Information.[Link]

-

Vila, C., Muray, E., & Gotor-Fernández, V. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ACS Publications.[Link]

-

Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5. [Link]

-

Reddy, P. V. G., & Hu, J. (2010). Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate. Chemical Communications, 46(34), 6333-6335. [Link]

-

Ghorai, M. K., & Tiwari, D. P. (2018). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv.[Link]

-

Jędrzejczak, A., & Rogoza, J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2567. [Link]

-

Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5488. [Link]

-

Sharma, K., & Singh, R. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 17(12), 3121-3147. [Link]

-

Carreira, E. M., & Kvaerno, L. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(4), 633-637. [Link]

-

Kumar, A., Singh, A. K., & Kumar, S. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.org.[Link]

-

Hancock, C. N., & Farrer, B. T. (2023). Diastereoselective synthesis of alpha-aryl substituted LnDOTA chelates from achiral starting materials by deracemization under mild conditions. ChemRxiv.[Link]

-

He, H., Tang, X., Cao, Y., & Antilla, J. C. (2021). Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. The Journal of Organic Chemistry, 86(5), 4125-4133. [Link]

-

Li, M., Li, Y., & Li, G. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. [Link]

-

Levilain, J. (2001). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education, 78(7), 957. [Link]

-

Carboni, B., & Monnier, L. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(19), 6296. [Link]

-

Lu, S., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Journal of the American Chemical Society, 134(40), 16744-16747. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Synthesis, 44(11), 1591-1602. [Link]

Sources

- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 6. Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. jetir.org [jetir.org]

Application Notes & Protocols: 3,3,3-Trifluoro-1-phenylpropan-1-amine as a Strategic Chiral Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Chiral Amines

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When this functionality is combined with a chiral amine—a ubiquitous pharmacophore in its own right—the resulting building block offers a powerful tool for constructing novel therapeutics.[3][4]

3,3,3-Trifluoro-1-phenylpropan-1-amine emerges as a particularly valuable synthon. It presents a stereogenic center directly attached to an aromatic ring (a benzylic amine), a structural motif common in many biologically active compounds. The amine serves as a versatile chemical handle for elaboration, while the β-trifluoromethyl group provides a powerful tool for fine-tuning the molecule's properties, often serving as a proteolysis-resistant surrogate for an amide.[5] This guide provides an in-depth exploration of this building block, detailing its synthesis, chiral resolution, and application in key synthetic transformations relevant to medicinal chemistry.

Core Attributes and Advantages in Drug Design

The unique arrangement of the phenyl, amino, and trifluoroethyl groups in 3,3,3-Trifluoro-1-phenylpropan-1-amine confers several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate.

-

Enhanced Lipophilicity: The CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[2]

-

Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety reduces the basicity (pKa) of the proximal amine. This can be strategically employed to mitigate off-target effects, such as hERG channel binding, or to optimize the ionization state of the molecule at physiological pH.

-

Stereospecific Interactions: The defined stereochemistry of the chiral amine allows for precise, three-dimensional interactions with biological targets like enzymes and receptors, which is critical for potency and selectivity.

Synthesis and Enantiomeric Purification

The practical utility of a chiral building block begins with its efficient and scalable synthesis in enantiomerically pure form. Two primary routes are outlined: racemic synthesis followed by classical resolution, and asymmetric synthesis.

Protocol 1: Racemic Synthesis via Reductive Amination

The most direct route to racemic 3,3,3-trifluoro-1-phenylpropan-1-amine is the reductive amination of its corresponding ketone precursor, 3,3,3-trifluoro-1-phenylpropan-1-one.[6]

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3,3,3-trifluoro-1-phenylpropan-1-one (1.0 eq) in anhydrous methanol (MeOH, 0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir for 30 minutes.

-

Basification & Extraction: Basify the aqueous solution to pH >10 with 6 M NaOH. Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude racemic amine can be purified by column chromatography on silica gel if necessary.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

Classical resolution remains a robust and scalable method for obtaining single enantiomers.[7] This process relies on the formation of diastereomeric salts with a chiral resolving agent, which exhibit different solubilities and can be separated by fractional crystallization.

Causality Behind Choices:

-

Resolving Agent: (+)-Tartaric acid is selected due to its availability in high enantiomeric purity, low cost, and proven efficacy in resolving phenylalkylamines.[8]

-

Solvent System: A mixture of methanol (MeOH) and water is used. The amine salt is typically soluble in hot methanol, and water is used as an anti-solvent to carefully induce crystallization upon cooling, exploiting the subtle solubility differences between the diastereomeric salts.

Step-by-Step Protocol:

-

Salt Formation: Dissolve the racemic 3,3,3-trifluoro-1-phenylpropan-1-amine (1.0 eq) in methanol (approx. 5-10 volumes). In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of warm methanol.

-

Mixing and Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt may begin to precipitate. Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to promote crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This first crop will be enriched in one diastereomer.

-

Enantiomeric Excess (ee) Analysis: A small sample of the salt is converted back to the free amine (by treatment with NaOH and extraction) and analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.

-

Recrystallization (If Necessary): If the desired enantiomeric purity (>98% ee) is not achieved, recrystallize the salt from the same solvent system to further enhance the purity.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 2 M NaOH solution until the pH is >10. Extract the liberated enantiopure amine with ethyl acetate (3x).

-

Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the enantiomerically pure 3,3,3-trifluoro-1-phenylpropan-1-amine. The other enantiomer can be recovered from the mother liquor.

Workflow for Chiral Resolution

Caption: Workflow for Chiral Resolution.

| Parameter | Typical Result | Notes |

| Initial Yield (First Crop) | 30-40% (based on racemate) | Yield is for the single diastereomeric salt. |

| Enantiomeric Excess (First Crop) | 85-95% ee | Often requires recrystallization for optimal purity. |

| Enantiomeric Excess (After Recrystallization) | >99% ee | Purity is crucial for use in medicinal chemistry. |

| Overall Yield (Single Enantiomer) | 25-35% (based on racemate) | Represents the yield of the final, liberated free amine. |

Application in Medicinal Chemistry: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry.[9] Coupling 3,3,3-trifluoro-1-phenylpropan-1-amine with a carboxylic acid of interest creates a chiral amide, a key step in building more complex drug candidates.

Causality Behind Choices:

-

Challenge: The electron-withdrawing CF3 group deactivates the amine, making it less nucleophilic than its non-fluorinated counterparts. Standard coupling conditions may be sluggish or fail.

-

Solution: Powerful coupling reagents are required. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective because they rapidly generate a highly reactive activated ester of the carboxylic acid, which readily couples even with electron-deficient amines.[10] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to prevent side reactions.

Protocol 3: HATU-Mediated Amide Coupling

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Acid Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the active O-acylisourea intermediate.

-

Amine Addition: Add a solution of enantiopure 3,3,3-trifluoro-1-phenylpropan-1-amine (1.05 eq) in the same solvent to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 4-16 hours. Monitor for the consumption of the starting materials by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel to yield the final product.

Diagram of Amide Coupling

Caption: HATU-Mediated Amide Coupling Workflow.

Conclusion

3,3,3-Trifluoro-1-phenylpropan-1-amine is a high-value chiral building block that provides medicinal chemists with a reliable scaffold for introducing both stereochemical complexity and the beneficial properties of the trifluoromethyl group. The protocols detailed herein for its synthesis, resolution, and subsequent elaboration via amide coupling offer robust and validated methods for its effective use in drug discovery programs. By understanding the rationale behind the procedural steps, researchers can confidently apply and adapt these techniques to accelerate the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 3,3,3-Trifluoro-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

G. G. D. de Oliveira, et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]

- Google Patents. (n.d.). US4220608A - Preparation of 3,3,3-trifluoropropene-1.

-

L. S. Boulos, et al. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Carpino, L. A., et al. (2005). Amide bond formation using amino acid fluorides. ARKIVOC. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

S. M. Chen, et al. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

-

Duke University Department of Chemistry. (2018). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Retrieved from [Link]

-

F. Parrilla, et al. (2023). Chiral trifluoromethylated enamides: Synthesis and applications. Chem Catalysis. Available at: [Link]

-

M. I. Uddin, et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

G. I. P. de la Cruz, et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

-

F. Parrilla, et al. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Available at: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Y. Li, et al. (2025). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. ACS Publications. Available at: [Link]

-

J. A. T. S. S. K. Siripurapu, et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]

-

M. S. Ali, et al. (2021). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. PMC - NIH. Available at: [Link]

-

M. C. C. E. W. E. G. G. H. R. J. D. R. S. T. Malcolmson. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC - NIH. Available at: [Link]

-

M. J. Uddin, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

S. G. Kumar, et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. onyxipca.com [onyxipca.com]

- 8. rsc.org [rsc.org]

- 9. hepatochem.com [hepatochem.com]

- 10. Amide synthesis by acylation [organic-chemistry.org]

Application Notes and Protocols: Strategic Incorporation of 3,3,3-Trifluoro-1-phenylpropan-1-amine into Bioactive Molecules

Abstract

The strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] The 3,3,3-trifluoro-1-phenylpropan-1-amine scaffold, in particular, has emerged as a privileged structural motif. The trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and membrane permeability, while the primary amine provides a versatile handle for further molecular elaboration.[1][4] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and incorporation of this valuable building block into novel bioactive molecules. We will explore the rationale behind its use, detail robust synthetic protocols, and offer field-proven insights to navigate common experimental challenges.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere for the methyl group, but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity offer a unique combination of attributes that can be leveraged to optimize drug candidates.[4]

Key Physicochemical Property Enhancements:

| Property | Impact of -CF3 Incorporation | Rationale |

| Metabolic Stability | Increased | The C-F bond is significantly stronger than the C-H bond, rendering the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] |

| Lipophilicity | Increased | The fluorine atoms increase the molecule's surface area and hydrophobicity, which can enhance membrane permeability and improve absorption.[4][5] |

| Binding Affinity | Can be enhanced | The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with protein targets. The group can also induce conformational changes that favor binding.[2] |

| pKa of Proximal Amines | Decreased | The inductive electron-withdrawing effect of the -CF3 group lowers the basicity of nearby amino groups, which can be advantageous for modulating solubility and target engagement.[1] |

The strategic placement of a trifluoromethyl group can thus transform a lead compound with suboptimal properties into a viable drug candidate. A notable example is the antidepressant fluoxetine, where the trifluoromethyl group is crucial for its activity.[4][6]

Synthesis of 3,3,3-Trifluoro-1-phenylpropan-1-amine: Key Strategies

Access to enantiomerically pure 3,3,3-Trifluoro-1-phenylpropan-1-amine is critical for its application in drug discovery. Several synthetic strategies have been developed to achieve this, with asymmetric reductive amination of aryl-trifluoromethyl ketones being a prominent and effective method.

Asymmetric Reductive Amination of 1-phenyl-3,3,3-trifluoropropan-1-one

This approach involves the condensation of a trifluoromethyl ketone with an ammonia source to form an intermediate imine, which is then asymmetrically reduced to the desired chiral amine.[7][8] Ruthenium-catalyzed asymmetric reductive amination has emerged as a user-friendly and efficient method.[7][8]

Workflow for Asymmetric Reductive Amination:

Caption: General workflow for the asymmetric reductive amination of a trifluoromethyl ketone.

Protocol 1: Ruthenium-Catalyzed Asymmetric Reductive Amination [7][8]

Materials:

-

1-phenyl-3,3,3-trifluoropropan-1-one

-

Ammonium acetate (NH4OAc)

-

Ru2 (or the corresponding (R)-enantiomer for the other amine enantiomer)

-

Hydrogen gas (H2)

-

2,2,2-Trifluoroethanol (TFE)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 1-phenyl-3,3,3-trifluoropropan-1-one (1.0 mmol), ammonium acetate (5.0 mmol), and Ru2 (0.01 mmol) in TFE (5 mL).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm with hydrogen.

-

Reaction: Stir the reaction mixture at 80 °C for 24 hours.

-

Workup: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired enantiomer of 3,3,3-Trifluoro-1-phenylpropan-1-amine.

-

Characterization: Confirm the structure and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices:

-

Ammonium Acetate: Serves as a convenient and inexpensive source of ammonia.

-

Ru2: A well-established chiral catalyst for asymmetric hydrogenation, providing high enantioselectivity.

-

TFE as Solvent: Its polar and non-coordinating nature is often beneficial for this type of transformation.

-

High Pressure and Temperature: These conditions are typically required to drive the hydrogenation of the sterically hindered and electron-deficient imine intermediate.

Incorporation into Bioactive Scaffolds: Amide Bond Formation

The primary amine of 3,3,3-Trifluoro-1-phenylpropan-1-amine is a key functional group for its incorporation into larger molecules, most commonly through amide bond formation. However, the electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amine, which can make amide coupling challenging with standard methods.[9][10]

Overcoming Challenges in Amide Coupling

Standard amide coupling reagents like HATU or EDC/HOBt may be sluggish or ineffective with electron-deficient amines.[11] More robust methods are often required. One such powerful technique involves the in situ formation of an acyl fluoride from a carboxylic acid, which then readily reacts with the weakly nucleophilic amine.[9][10]

Workflow for Acyl Fluoride-Mediated Amide Coupling:

Caption: Acyl fluoride-mediated amide coupling for electron-deficient amines.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation [9][10]

Materials:

-

Carboxylic acid of interest

-

3,3,3-Trifluoro-1-phenylpropan-1-amine

-

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or an alternative fluorinating agent like Cyanuric Fluoride.

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 mmol) and TFFH (1.2 mmol) in anhydrous acetonitrile (5 mL).

-

Base Addition: Add DIPEA (3.0 mmol) to the solution and stir at room temperature for 10 minutes to form the acyl fluoride in situ.

-

Amine Addition: Add a solution of 3,3,3-Trifluoro-1-phenylpropan-1-amine (1.1 mmol) in anhydrous acetonitrile (2 mL) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Self-Validating System and Rationale:

-

TFFH: A highly efficient reagent for converting carboxylic acids to acyl fluorides.

-

DIPEA: A non-nucleophilic base to scavenge the HF generated during the reaction.

-

Anhydrous Conditions: Crucial to prevent hydrolysis of the highly reactive acyl fluoride intermediate.

-

Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent potential side reactions.

Data Presentation and Characterization

Thorough characterization of the synthesized amine and the final amide product is essential to confirm their identity and purity.

Table 1: Typical Reaction Parameters and Outcomes

| Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Typical ee (%) |

| Asymmetric Reductive Amination | Ru2, NH4OAc, H2 | TFE | 80 | 24 | 70-90 | >95 |

| Amide Coupling | TFFH, DIPEA | MeCN | RT - 50 | 12-24 | 60-85 | N/A |

Conclusion

The incorporation of 3,3,3-Trifluoro-1-phenylpropan-1-amine into bioactive molecules represents a powerful strategy for enhancing their therapeutic potential. While the synthesis of this building block and its subsequent coupling can present challenges due to the electronic effects of the trifluoromethyl group, the protocols detailed in this guide provide robust and reliable methods for overcoming these hurdles. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can successfully leverage the unique properties of this valuable scaffold to accelerate their drug discovery programs.

References

-

Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 26, 2026, from [Link]

- US4220608A - Preparation of 3,3,3-trifluoropropene-1. (n.d.). Google Patents.

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2014). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

-

Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. (2023). Organic Letters. Retrieved January 26, 2026, from [Link]

-

Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (2021). Chemical Reviews. Retrieved January 26, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Selected natural products (first row) and synthetic bioactive molecules... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2023). Chemical Communications. Retrieved January 26, 2026, from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. (2016). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. (2016). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved January 26, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Discovering new bioactive molecules from microbial sources. (2015). National Institutes of Health. Retrieved January 26, 2026, from [Link]

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.). Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. (2018). Rutgers University. Retrieved January 26, 2026, from [Link]

-